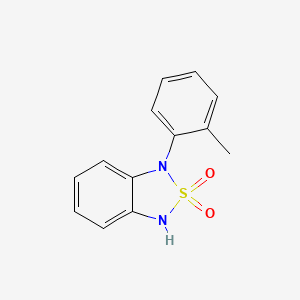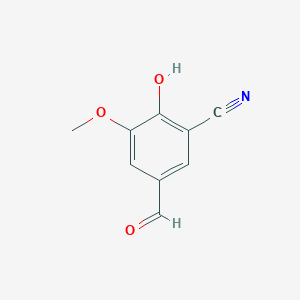
Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-
Übersicht
Beschreibung
“Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-” is a chemical compound with the molecular formula C9H7NO3 . It is a derivative of benzonitrile, which is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .
Molecular Structure Analysis
The molecular structure of “Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-” consists of a benzonitrile core with formyl, hydroxy, and methoxy functional groups attached to it . The molecular weight of this compound is 177.16 .Chemical Reactions Analysis
Benzonitrile derivatives can undergo various chemical reactions. For instance, 3-Methoxybenzonitrile undergoes dealkylation on treatment with SiCl4/LiI and BF3 . 4-Hydroxy-3-methoxybenzonitrile on treatment with sodium perborate yields 4-hydroxy-3-methoxybenzamide .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-” include a predicted boiling point of 290.7±40.0 °C and a predicted density of 1.33±0.1 g/cm3 . The pKa of this compound is predicted to be 5.00±0.23 .Safety and Hazards
The safety data sheet for benzonitrile indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The future directions for “Benzonitrile, 5-formyl-2-hydroxy-3-methoxy-” could involve the exploration of green synthesis methods, as these methods offer advantages such as reduced reaction time, minimized corrosion, and simplified separation processes . Additionally, the development of new organic pigments using benzonitrile derivatives could be a potential area of research .
Eigenschaften
CAS-Nummer |
73289-80-2 |
|---|---|
Produktname |
Benzonitrile, 5-formyl-2-hydroxy-3-methoxy- |
Molekularformel |
C9H7NO3 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
5-formyl-2-hydroxy-3-methoxybenzonitrile |
InChI |
InChI=1S/C9H7NO3/c1-13-8-3-6(5-11)2-7(4-10)9(8)12/h2-3,5,12H,1H3 |
InChI-Schlüssel |
WOJXDVHCOHEPGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C#N)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B8706178.png)
![6-(3-Cyanopropyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8706186.png)

![3-[(4-Cyanobenzyl)amino]propanoic acid](/img/structure/B8706199.png)
![2H-Benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-](/img/structure/B8706206.png)
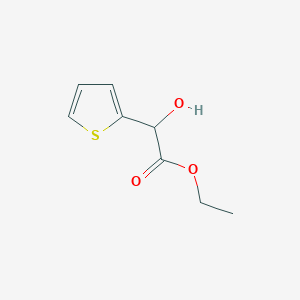
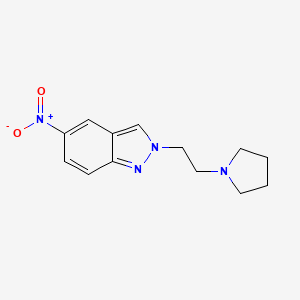
![2,4-Bis[[3-(diethylamino)propyl]amino]-6-chloro-1,3,5-triazine](/img/structure/B8706218.png)
![7-(5-Phenoxy-3-pyridyl)-1,7-diazaspiro[4,4]nonane](/img/structure/B8706225.png)
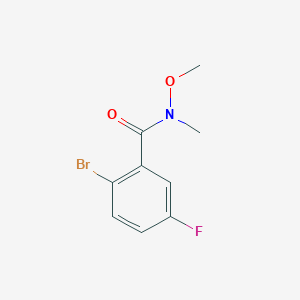
![Benzoic acid, 4,4'-[1,4-butanediylbis(iminocarbonyl)]bis-, dimethyl ester](/img/structure/B8706237.png)
![N-[(5-bromo-3-thienyl)methyl]-N-methylbenzamide](/img/structure/B8706243.png)
